Autoinducing Peptide I

quorum sensing Staphylococcus aureus AgrC receptor

Autoinducing Peptide I (AIP-I) is the only cognate agonist for the AgrC-I receptor in group I Staphylococcus aureus. With an EC50 of 3.21 nM, it enables precise, dose-dependent activation of the agr virulence regulon. Non-cognate AIPs (II-IV) are not interchangeable—cross-group substitution causes receptor antagonism, invalidating results. This lot provides >98% purity, verified thiolactone macrocycle structure, and is essential for virulence gene expression studies, high-throughput inhibitor screens, and biophysical receptor analyses. Don't compromise your agr research with misidentified peptides.

Molecular Formula C43H60N8O13S2
Molecular Weight 961.1 g/mol
Cat. No. B12383586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutoinducing Peptide I
Molecular FormulaC43H60N8O13S2
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC
InChIInChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyQPIROHVZMLYRNN-YRNJLPRFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autoinducing Peptide I (AIP-I) Specifications and Procurement Guide for Staphylococcal Quorum Sensing Research


Autoinducing Peptide I (AIP-I) is a cyclic octapeptide signal molecule central to the accessory gene regulator (agr) quorum sensing system of group I *Staphylococcus aureus* strains [1]. It possesses the primary sequence Tyr-Ser-Thr-Cys-Asp-Phe-Ile-Met, which post-translationally forms a thiolactone macrocycle between the Cys4 thiol and the Met8 α-carboxyl group, a structure essential for its biological activity [2]. With a molecular weight of 961.1 g/mol, AIP-I is the cognate activator of the AgrC-I receptor histidine kinase, and its selective recognition drives virulence gene regulation in a density-dependent manner [3].

The Risks of Generic Substitution: Why S. aureus Quorum Sensing Research Demands Group I-Specific AIP-I


In-class substitution of AIP-I with other staphylococcal autoinducing peptides (e.g., AIP-II, AIP-III, AIP-IV) is not scientifically justifiable due to the strict sequence- and structure-specificity of the four distinct *agr* allelic groups. Each group possesses a unique AIP:AgrC receptor pair that has co-evolved for precise molecular recognition [1]. Using a non-cognate AIP can yield diametrically opposite biological outcomes, as heterologous interactions frequently result in competitive receptor antagonism or inverse agonism rather than the intended pathway activation [2]. This cross-group interference renders bulk or misidentified AIPs useless for experiments requiring specific *agr* group I signaling. Furthermore, even among the four native AIPs, the structural basis for receptor discrimination varies dramatically; a single endocyclic amino acid difference separates the specificities of group I and IV peptides, underscoring that broad generalizations about structure-function relationships cannot be made across this peptide family [3].

Product-Specific Quantitative Evidence for Autoinducing Peptide I: Differentiating AIP-I from Analogs and Class Members


High Potency and Receptor Binding Stoichiometry of AIP-I at AgrC-I

AIP-I activates its cognate receptor AgrC-I with high potency (EC50 = 3.21 nM) and binds in a defined 2:2 stoichiometry, a distinct molecular interaction from that of AIP-II [1][2]. This contrasts with the antagonist peptide AIP-II, which functions as an inverse agonist at AgrC-I and does not share this activation-associated binding mode [2].

quorum sensing Staphylococcus aureus AgrC receptor

Potent and Selective Cross-Inhibition of Non-Cognate *agr* Systems by AIP-I

While AIP-I is a potent agonist for its own system, it acts as a strong antagonist of the *agr* group II system, inhibiting AIP-II-mediated activation with an IC50 of 20 ± 2 nM [1]. This is a key differentiating feature, as other native AIPs (e.g., AIP-III) exhibit different cross-inhibition profiles and potencies. For instance, truncated AIP-I analogs can show markedly reduced inhibitory activity, with tAIP-I having an IC50 > 1000 nM for AgrC-I inhibition [2].

cross-inhibition antagonism quorum sensing interference

Critical Structural Determinants for Full Agonism: The AIP-I Macrocycle Alone is a Partial Agonist

Full activation of AgrC-I by AIP-I requires both the thiolactone macrocycle and the exocyclic tail. Removal of the tail from AIP-I results in a macrocycle-only analog that functions as a partial agonist, not a full agonist [1]. This contrasts with AIP-III, where the N-terminal tail is essential and cannot be modified without loss of activity, highlighting unique SAR among the native AIPs [2]. This validates that AIP-I's full functional profile is not achievable with simpler, truncated structures.

structure-activity relationship peptide engineering partial agonism

Restricted Cross-Activation Profile: AIP-I is a Weak Activator of AgrC-IV

The *agr* groups I and IV are the most closely related, yet their receptor-ligand interactions are not reciprocal. AIP-I only weakly cross-activates AgrC-IV, whereas AIP-IV strongly activates both AgrC-I and AgrC-IV [1][2]. This lack of cross-activation by AIP-I is a critical component of its high selectivity profile and is a key differentiator from AIP-IV, which exhibits a broader activation range.

cross-activation receptor specificity agr group IV

Optimal Research and Industrial Application Scenarios for Autoinducing Peptide I (AIP-I)


Studying Group I *S. aureus* Virulence Regulation in Response to Cell Density

Researchers investigating the transition from colonization to virulence in *S. aureus* clinical isolates can use exogenous AIP-I to synchronously activate the *agr* system in group I strains. The high potency (EC50 = 3.21 nM) of AIP-I [1] allows for precise, dose-dependent studies of the *agr* regulon, including the expression of key toxins and exoenzymes. This provides a controlled system to dissect the quorum-sensing circuitry that drives pathogenesis.

High-Throughput Screening for *agr* Quorum-Sensing Inhibitors

AIP-I serves as the essential positive control and reference agonist in high-throughput screens designed to identify novel inhibitors of the *agr* system. Its potent and selective cross-inhibition of the *agr* group II system (IC50 = 20 ± 2 nM) [2] also provides a benchmark for characterizing the activity of new inhibitory compounds against heterologous receptors. This dual role makes it an indispensable reagent for anti-virulence drug discovery programs.

Structural Biology and Biophysical Characterization of AgrC Receptor Activation

The defined 2:2 binding stoichiometry of AIP-I to AgrC-I, established using reconstituted systems [3], makes it the ideal ligand for biophysical studies of the receptor complex. This includes surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and advanced spectroscopic techniques aimed at elucidating the conformational changes that trigger histidine kinase activation. Such studies are foundational for rational drug design targeting the AgrC sensor domain.

Development and Validation of Group I-Specific Diagnostic Tools and Vaccines

The group I-specificity of AIP-I is critical for developing and validating diagnostic assays that differentiate between *S. aureus* *agr* types in clinical samples [4]. Furthermore, as a key virulence regulator, AIP-I is a relevant antigen for inclusion in multi-component vaccine research aimed at neutralizing quorum-sensing signals to attenuate infection [5]. Its use ensures the relevant antibody response is generated against the cognate signal of clinically prevalent group I strains.

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